molecular formula C9H9NSSe B14659981 2-(Ethylsulfanyl)-1,3-benzoselenazole CAS No. 38159-30-7

2-(Ethylsulfanyl)-1,3-benzoselenazole

Cat. No.: B14659981
CAS No.: 38159-30-7
M. Wt: 242.21 g/mol
InChI Key: VFTRETRNVMSOMY-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-1,3-benzoselenazole is an organoselenium compound that features a benzoselenazole ring substituted with an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-1,3-benzoselenazole typically involves the reaction of 2-aminobenzeneselenol with ethyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-1,3-benzoselenazole undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoselenazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzoselenazole derivatives.

    Substitution: Halogenated or nitrated benzoselenazole compounds.

Scientific Research Applications

2-(Ethylsulfanyl)-1,3-benzoselenazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organoselenium compounds.

    Biology: Investigated for its potential antioxidant and enzyme inhibitory properties.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-1,3-benzoselenazole involves its interaction with biological molecules. The ethylsulfanyl group can undergo redox reactions, influencing cellular oxidative stress levels. The benzoselenazole ring can interact with enzymes and proteins, potentially inhibiting their activity. These interactions can affect various molecular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-1,3-benzoselenazole
  • 2-(Ethylsulfanyl)-1,3-benzothiazole
  • 2-(Ethylsulfanyl)-1,3-benzoxazole

Uniqueness

2-(Ethylsulfanyl)-1,3-benzoselenazole is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs

Properties

CAS No.

38159-30-7

Molecular Formula

C9H9NSSe

Molecular Weight

242.21 g/mol

IUPAC Name

2-ethylsulfanyl-1,3-benzoselenazole

InChI

InChI=1S/C9H9NSSe/c1-2-11-9-10-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3

InChI Key

VFTRETRNVMSOMY-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=CC=CC=C2[Se]1

Origin of Product

United States

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